Polyphyllin I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

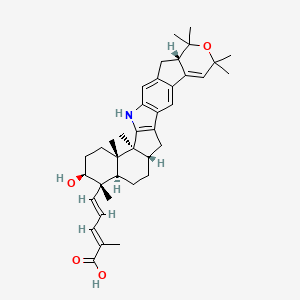

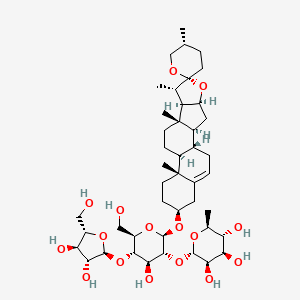

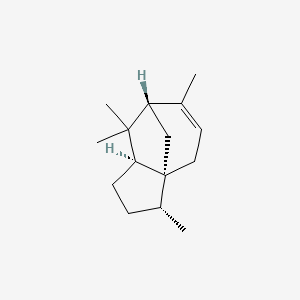

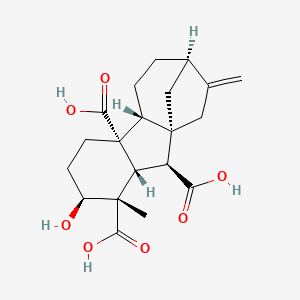

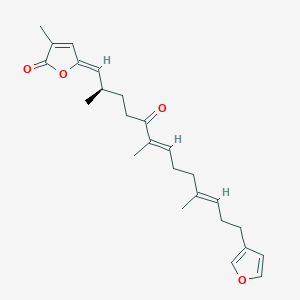

Polyphyllin I is a bioactive constituent extracted from Paris polyphylla and has strong anti-tumor activity . It is a steroid saponin that has been found in P. polyphylla and has anticancer activity . It decreases the proliferation of, and induces apoptosis in, MCF-7 and MDA-MB-231 cells .

Synthesis Analysis

Polyphyllin I is a small molecular monomer extracted from Rhizoma of Paris polyphylla . The content of polyphyllin in rhizomes of P. polyphylla treated with TPB with LgD2 strain was determined using High Performance Liquid Chromatography and the expressed genes were analyzed by RNA-seq .

Molecular Structure Analysis

The molecular structure of Polyphyllin I can be found in various sources .

Chemical Reactions Analysis

The genes in polyphyllins pathway mixed with other steroid biosynthetic genes form an extremely complex biosynthetic network in Paris polyphylla with a giant genome .

Physical And Chemical Properties Analysis

Polyphyllin I is a small molecular monomer extracted from Rhizoma of Paris polyphylla . It is used in the treatment of infectious disease and cancer . It inhibits proliferation and induces apoptotic cell death in U251 cells . It is an activator of the JNK signaling pathway with a potential anti-glioma effect .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activities

Background: Colon cancer is a common malignant tumor of the digestive tract, and early-stage treatments significantly impact patient survival rates. PPI, a pennogenyl saponin found in Paris polyphylla, has demonstrated strong anti-cancer effects in previous studies.

Mechanism of Action:- ROS (Reactive Oxygen Species) : Increased ROS levels are associated with autophagy and apoptosis induced by PPI .

Hepatocellular Carcinoma (HCC)

Inhibition of Cell Proliferation:- In human hepatocellular carcinoma cells (SMCC-7721), PPI inhibits cell proliferation by regulating the PI3K/mTOR signaling pathway .

Other Cancers and Infections

Broad-Spectrum Effects:- Additionally, it shows promise against arthritis, influenza, sore toxins, and bacterial infections .

Ferroptosis in Acute Myeloid Leukemia (AML)

Intracellular Iron Levels and Oxidative Toxicity:- PPI increases intracellular iron levels, promoting oxidative toxicity and potentially inducing ferroptosis in AML cells .

Combination Therapy with Palbociclib

Non-Small Cell Lung Cancer (NSCLC):Wirkmechanismus

Target of Action

Polyphyllin I, a steroidal saponin isolated from Paris polyphylla, has been found to target multiple pathways and proteins in cells. It has been shown to target the PI3K/SREBP-1/SCD1 axis in acute myeloid leukemia cells . In addition, it has been found to modulate microglial polarization towards an anti-inflammatory M2 phenotype in cerebral ischemia .

Safety and Hazards

Zukünftige Richtungen

Research trends and hotspots of polyphyllin in high-incidence cancers have been visualized using bibliometric analysis . The investigation of polyphyllin D has emerged as a primary focus in this field, with lung cancer, breast cancer, and liver cancer being the key areas of current research . Lastly, polyphyllin saponins show potential application in the field of cancer .

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-38(59-39-35(51)33(49)31(47)21(3)54-39)36(52)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRDDWMXYOSKIC-IPKCVOQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde](/img/structure/B1246808.png)

![Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1246809.png)

![2'-(4-Fluorophenyl)-21-fluoro-20-oxo-11beta,17alpha-dihydroxy-pregn-4-eno[3,2-c]pyrazole](/img/structure/B1246810.png)

![[3-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-pyridin-2-yl]-phenyl-methanone](/img/structure/B1246813.png)

![5-(2-adamantyl)-N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-N-methylpentanamide](/img/structure/B1246823.png)